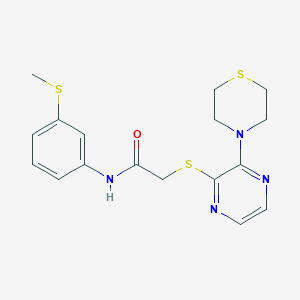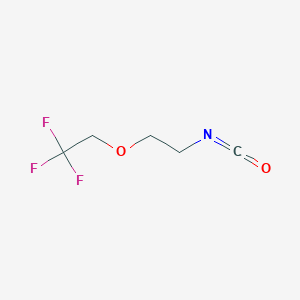
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is a chemical compound with the molecular formula C5H6F3NO2. It is known for its unique properties due to the presence of both trifluoromethyl and isocyanate functional groups. This compound is used primarily in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane typically involves the reaction of 1,1,1-trifluoro-2-(2-hydroxyethoxy)ethane with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure consistent quality. The process often includes steps for purification and quality control to meet industry standards.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Often used to facilitate these reactions and improve yields.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
科学研究应用
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of fluorinated compounds and polymers.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The trifluoromethyl group can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure but contains an iodine atom instead of an isocyanate group.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: Contains additional fluorine atoms and an ether linkage.
Uniqueness
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is unique due to the combination of trifluoromethyl and isocyanate functional groups, which impart distinct reactivity and properties. This makes it valuable in specialized applications where these properties are advantageous.
属性
IUPAC Name |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)3-11-2-1-9-4-10/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLMTJKXFZZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
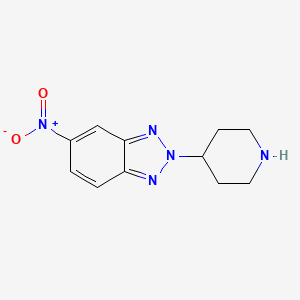
![N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2834363.png)
![N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2834364.png)
![1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B2834365.png)
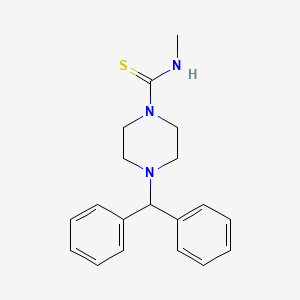
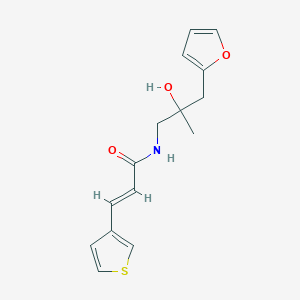
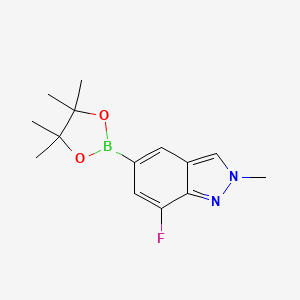
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2834371.png)
![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2834373.png)
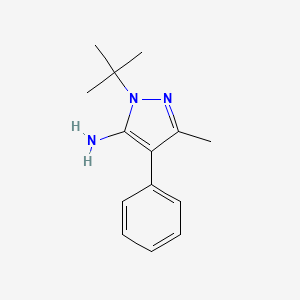
![2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID](/img/structure/B2834376.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2834378.png)
methanone](/img/structure/B2834380.png)
